molecular formula C22H25N3O4 B5550794 N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5550794
M. Wt: 395.5 g/mol
InChI Key: GDLCCQBINZGRKJ-UHFFFAOYSA-N
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Description

"N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide" belongs to a class of compounds with significant interest due to their potential biological applications and various chemical properties.

Synthesis Analysis

The synthesis of compounds related to this chemical involves multiple steps, typically starting from basic organic compounds and involving processes such as aromatic nucleophilic substitution, ring closing reactions, and condensation reactions. The synthesis pathway can be complex, involving intermediate compounds and requiring careful control of reaction conditions (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds often involves complex aromatic systems with multiple substituents. The structure is typically characterized using techniques like NMR, X-ray diffraction, and LCMS, revealing details about the arrangement of atoms and the molecular conformation (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Compounds in this category participate in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions can modify the aromatic ring or other functional groups, leading to the formation of new compounds with different properties (Jasch et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are key characteristics of these compounds. These properties are influenced by the molecular structure and can be studied using various analytical techniques (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are determined by the functional groups present in the molecule. These properties are crucial for understanding the potential applications of these compounds in various fields (Gangapuram et al., 2009).

Scientific Research Applications

Synthetic Organic Chemistry

  • Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, closely related to the queried compound, have been utilized as versatile building blocks in synthetic organic chemistry. They are involved in nucleophilic substitutions of the benzene ring and can be modified through radical reactions, such as oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).

Polymer Science

  • Synthesis of Polyamides : Research on derivatives like 4-tert-butylcatechol, an analog to the queried compound, led to the development of polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability and solubility in various solvents, useful in creating flexible and durable materials (Hsiao, Yang, & Chen, 2000).

Anticancer Research

  • Design and Synthesis for Anticancer Activity : A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share structural similarities with the queried compound, showed significant anticancer activity against various cancer cell lines. These compounds were synthesized for targeted anticancer effects (Ravinaik et al., 2021).

Insecticidal Applications

  • Target-Based Design for Insecticidal Activity : Related compounds, such as N-(4-methylphenyl)-3-(tert-butyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxamide, have been designed and synthesized for insecticidal purposes. These compounds have shown promising activity against agricultural pests (Deng et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many 1,2,4-oxadiazole derivatives have been studied for their antimicrobial properties .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, many 1,2,4-oxadiazole derivatives are considered to be relatively safe, but some may pose hazards due to their potential biological activity .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its potential uses in various applications .

properties

IUPAC Name

N-tert-butyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(2,3)25(21(26)16-11-12-17(27-4)18(13-16)28-5)14-19-23-20(24-29-19)15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLCCQBINZGRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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